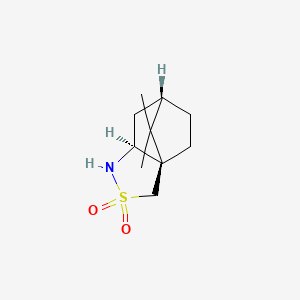

(+)-10,2-Camphorsultam

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(+)-10,2-Camphorsultam is a chiral auxiliary derived from camphor. It is widely used in asymmetric synthesis due to its ability to induce chirality in various chemical reactions. The compound is known for its high enantiomeric purity and stability, making it a valuable tool in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(+)-10,2-Camphorsultam can be synthesized through several methods. One common route involves the reaction of camphor with sulfamide under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the sultam ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of camphor, followed by its reaction with sulfamide in the presence of a suitable catalyst. The product is then purified through crystallization or distillation to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Asymmetric Fluorination

(+)-10,2-Camphorsultam derivatives, such as N-fluoro-2,10-camphorsultams , are used as reagents for the electrophilic fluorination of enolates. This reaction generates α-fluoro carbonyl compounds with moderate to high enantiomeric excess (ee).

Example Reaction

-

Substrate : Sodium enolate of 2-methyl-1-tetralone

-

Reagent : (−)-N-fluoro-2,10-(3,3-dichlorocamphorsultam)

-

Product : (S)-(+)-2-fluoro-2-methyl-1-tetralone

Comparison of Fluorination Outcomes

| Substrate | Reagent | Yield | ee | Reference |

|---|---|---|---|---|

| 2-methyl-1-tetralone | (−)-N-fluoro-2,10-(3,3-dichlorocamphorsultam) | Modest | 70% | |

| β-ketoesters | N-trifluoromethylthio-2,10-camphorsultam | Good | Up to 91% |

Chiral Transfer to Prochiral Nucleophiles

Derivatives like N-trifluoromethylthio-2,10-camphorsultam enable chirality transfer to prochiral substrates (e.g., β-ketoesters, oxindoles). The reaction involves nucleophilic attack on the sultam’s electrophilic sulfur atom, followed by hydrolysis to release the chiral product.

Example Reaction

-

Substrate : β-ketoester

-

Reagent : (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam

-

Product : Enantioenriched β-ketoester

Critical Analysis of Stereoselectivity

The compound’s steric bulk and electronic environment enable high stereoselectivity. For instance, in fluorination reactions, the N-fluoro sultams exhibit opposite asymmetric induction compared to oxaziridine-based reagents . This property is leveraged to control reaction pathways and achieve desired enantiomers.

Comparison of Reaction Types

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

Chiral Auxiliary in Asymmetric Synthesis

(+)-10,2-Camphorsultam is widely used as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate the formation of enantiomerically pure compounds makes it invaluable in the synthesis of pharmaceuticals and other fine chemicals. The compound enhances the efficiency of reactions by providing a stereochemical bias that directs the formation of specific enantiomers.

Case Study: Enantioresolution

A notable study demonstrated the utility of this compound in the enantioresolution of racemic carboxylic acids. The compound was used to form diastereomeric amides, which were subsequently separated using high-performance liquid chromatography (HPLC). This method allowed for the recovery of enantiopure carboxylic acids through further transformations, showcasing its effectiveness in synthetic strategies .

Pharmaceutical Development

Role in Drug Synthesis

In pharmaceutical chemistry, this compound is critical for developing new drugs. It aids in synthesizing complex molecules that require specific stereochemistry, thereby enhancing the efficacy and safety profiles of medicinal compounds. The compound is particularly useful in designing analgesics and anti-inflammatory agents.

Data Table: Pharmaceutical Applications

| Application Area | Specific Use | Outcome |

|---|---|---|

| Analgesics | Synthesis of enantiomerically pure compounds | Improved efficacy and reduced side effects |

| Anti-inflammatory agents | Chiral synthesis pathways | Enhanced therapeutic profiles |

Material Science

Advanced Materials and Polymers

this compound has been explored for its applications in material science, particularly in formulating advanced polymers and coatings. Its unique properties contribute to improved performance characteristics such as thermal stability and mechanical strength.

Case Study: Polymer Formulation

Research has indicated that incorporating this compound into polymer matrices significantly enhances their mechanical properties compared to traditional materials. This improvement is attributed to the compound's ability to influence the polymerization process and molecular arrangement within the material .

Biochemistry

Reagent in Biochemical Assays

In biochemical research, this compound serves as a valuable reagent for studying enzyme mechanisms and interactions. Its application helps elucidate complex biochemical pathways critical for drug discovery.

Data Table: Biochemical Applications

| Application Area | Specific Use | Outcome |

|---|---|---|

| Enzyme Mechanisms | Study of enzyme-substrate interactions | Insights into catalytic mechanisms |

| Drug Discovery | Screening assays for potential drug candidates | Identification of lead compounds |

Agrochemicals

Synthesis of Environmentally Friendly Pesticides

The compound is also being investigated for its role in developing agrochemical products. Its application in synthesizing more effective and environmentally friendly pesticides and herbicides aligns with current trends towards sustainable agriculture.

Case Study: Pesticide Development

Research has shown that using this compound as a chiral building block can lead to the development of novel agrochemicals with improved selectivity and reduced toxicity to non-target organisms .

Wirkmechanismus

The mechanism by which (+)-10,2-Camphorsultam exerts its effects involves its ability to induce chirality in chemical reactions. The compound interacts with substrates through its chiral center, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the reaction process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1S)-(-)-2,10-Camphorsultam: The enantiomer of (+)-10,2-Camphorsultam, used in similar applications but with opposite chirality.

(1R)-(+)-Camphor: The precursor to this compound, used in various synthetic applications.

(1R)-(+)-10-Camphorsulfonic Acid: Another derivative of camphor, used as a catalyst in organic synthesis.

Uniqueness

This compound is unique due to its high enantiomeric purity and stability, which make it an ideal chiral auxiliary for asymmetric synthesis. Its ability to induce chirality in a wide range of reactions sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer |

108448-77-7; 1932472-17-7 |

|---|---|

Molekularformel |

C10H17NO2S |

Molekulargewicht |

215.31 |

IUPAC-Name |

(1R,5S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide |

InChI |

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m0/s1 |

InChI-Schlüssel |

DPJYJNYYDJOJNO-NRPADANISA-N |

SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.